4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol
Overview
Description
4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol is a fluorinated aromatic alcohol with the molecular formula C9H8F4O2 and a molecular weight of 224.15 g/mol . This compound is characterized by the presence of four fluorine atoms and a methoxy group attached to a benzyl alcohol structure. It is used as a reagent in various chemical syntheses, including the production of synthetic pyrethroids like Metofluthrin .
Mechanism of Action
Target of Action
It is used as a reagent in the synthesis of metofluthrin , a potent new synthetic pyrethroid with high vapor activity against mosquitos . Therefore, it can be inferred that the compound may indirectly affect the nervous system of insects, which is the common target of pyrethroids.
Mode of Action
As a precursor in the synthesis of Metofluthrin , it may contribute to the overall insecticidal activity of the final product. Pyrethroids, including Metofluthrin, typically work by disrupting the functioning of the nervous system in insects .
Biochemical Pathways
As a component in the synthesis of metofluthrin , it may indirectly influence the biochemical pathways associated with the nervous system function in insects.
Result of Action
As a precursor in the synthesis of Metofluthrin , its primary role is likely in the formation of the active pyrethroid compound, which is known to have insecticidal effects .
Action Environment
The action, efficacy, and stability of 4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol can be influenced by various environmental factors. These may include the conditions under which it is stored and used, such as temperature and exposure to light .
Preparation Methods
The synthesis of 4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol typically involves the reduction of parent benzoic acids or acid halides using reagents such as borohydrides . Another method includes the lithiation of tetrafluorobenzene at very low temperatures followed by methylation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aldehydes or acids, while reduction produces hydrocarbons.
Scientific Research Applications
4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including insecticidal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with improved efficacy and safety profiles.
Comparison with Similar Compounds
4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol can be compared with other fluorinated benzyl alcohols, such as:
2,3,4,5,6-Pentafluorobenzyl alcohol: This compound has five fluorine atoms attached to the benzene ring, making it more fluorinated than this compound.
4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol: This compound has a methyl group instead of a methoxy group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
(2,3,5,6-tetrafluoro-4-methoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O2/c1-14-8-6(11)4(9)3(2-13)5(10)7(8)12/h13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEGXOUIWJIPTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)CO)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474837 | |
Record name | 4-METHOXY-2,3,5,6-TETRAFLUOROBENZYL ALCOHOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35175-79-2 | |
Record name | 4-METHOXY-2,3,5,6-TETRAFLUOROBENZYL ALCOHOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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